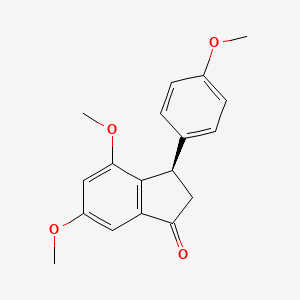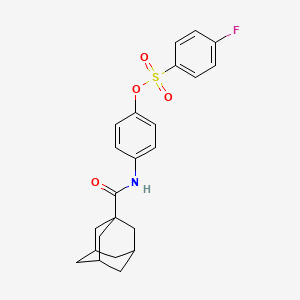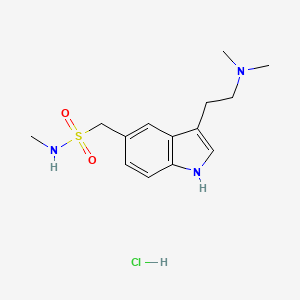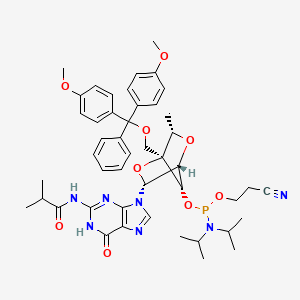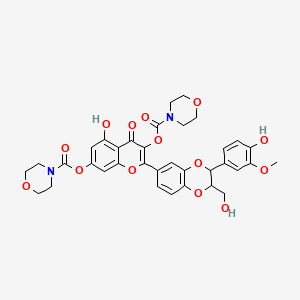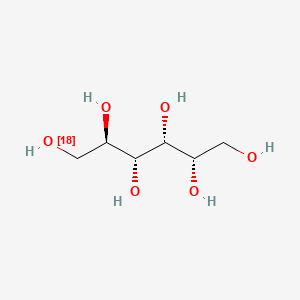
D-Sorbitol-18O-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Sorbitol-18O-1: is a stable isotope-labeled compound, specifically an 18O-labeled form of D-SorbitolThe 18O labeling is used for various scientific research purposes, including metabolic studies and tracing experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Sorbitol-18O-1 is synthesized by incorporating the stable isotope 18O into D-Sorbitol. This can be achieved through isotopic exchange reactions where D-Sorbitol is treated with 18O-labeled water under controlled conditions. The reaction typically involves the use of catalysts to facilitate the incorporation of the 18O isotope into the hydroxyl groups of D-Sorbitol .
Industrial Production Methods: The industrial production of this compound involves large-scale isotopic exchange processes. The production process is carefully monitored to ensure the purity and consistency of the labeled compound. The final product is then purified using techniques such as crystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: D-Sorbitol-18O-1 undergoes various chemical reactions, including:
Reduction: D-Sorbitol can be reduced to form other sugar alcohols under specific conditions.
Substitution: The hydroxyl groups in D-Sorbitol can be substituted with other functional groups through various chemical reactions
Common Reagents and Conditions:
Oxidation: NAD+ and SDH are commonly used reagents for the oxidation of D-Sorbitol.
Reduction: Reducing agents such as sodium borohydride can be used for the reduction of D-Sorbitol.
Substitution: Various reagents, including acids and bases, can be used to facilitate substitution reactions
Major Products Formed:
Oxidation: D-Fructose is a major product formed from the oxidation of D-Sorbitol.
Reduction: Reduced sugar alcohols are formed from the reduction of D-Sorbitol.
Substitution: Substituted sugar alcohols with different functional groups are formed from substitution reactions
Applications De Recherche Scientifique
Chemistry: D-Sorbitol-18O-1 is used in metabolic studies to trace the pathways of sugar metabolism. The 18O label allows researchers to track the movement and transformation of the compound within biological systems .
Biology: In biological research, this compound is used to study the metabolic processes of cells and organisms. It helps in understanding how cells utilize and transform sugar alcohols .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of sugar alcohols. It is also used in the development of new therapeutic agents and diagnostic tools .
Industry: In the industrial sector, this compound is used as a stabilizing excipient, isotonicity agent, sweetener, humectant, thickener, and dietary supplement. Its stable isotope labeling makes it valuable for quality control and product development .
Mécanisme D'action
D-Sorbitol-18O-1 exerts its effects through its role as a sugar alcohol. It is metabolized by enzymes such as sorbitol dehydrogenase, which converts it to D-Fructose. The 18O label allows researchers to track the metabolic pathways and interactions of the compound within biological systems. The molecular targets and pathways involved include the enzymes and metabolic processes that utilize sugar alcohols .
Comparaison Avec Des Composés Similaires
D-Sorbitol: The non-labeled form of D-Sorbitol, commonly used as a sugar substitute and in various industrial applications
D-Mannitol: Another six-carbon sugar alcohol with similar properties and applications as D-Sorbitol
Xylitol: A five-carbon sugar alcohol used as a sugar substitute and in various industrial applications
Uniqueness: D-Sorbitol-18O-1 is unique due to its 18O labeling, which allows for precise tracking and analysis in scientific research. This labeling provides valuable insights into metabolic pathways and interactions that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hex(18O)ol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i7+2 |
Clé InChI |
FBPFZTCFMRRESA-VGBVZISKSA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@@H]([C@@H](C[18OH])O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


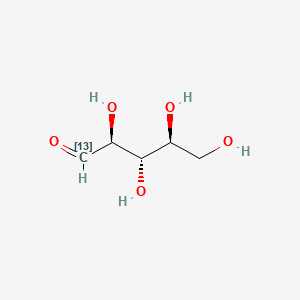
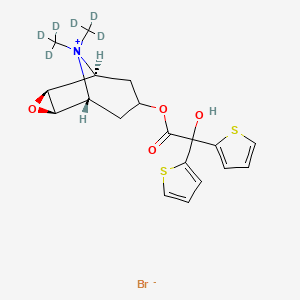
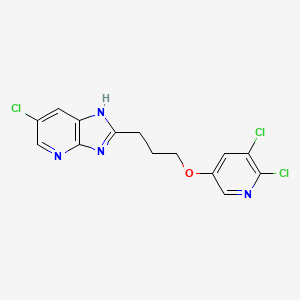
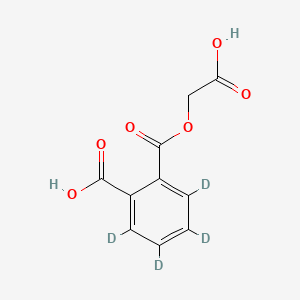
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)

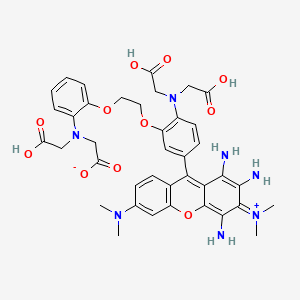
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
